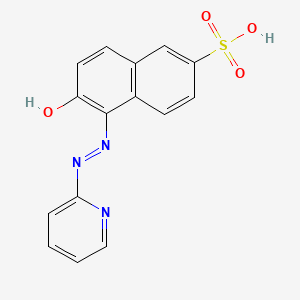
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid is a chemical compound that belongs to the class of azo compounds. It is widely used in various scientific and industrial applications due to its unique properties, such as its ability to form stable complexes with metal ions. This compound is particularly valuable in analytical chemistry for the detection and quantification of metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid typically involves the diazotization of 2-aminopyridine followed by coupling with 2-naphthol-6-sulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 2-aminopyridine is treated with nitrous acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 2-naphthol-6-sulfonic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox titrations.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized forms of the compound with different oxidation states.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions in complexometric titrations and spectrophotometric analyses.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the manufacturing of dyes, pigments, and as a chelating agent in various industrial processes.
作用機序
The mechanism of action of 1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation process stabilizes the metal ions and allows for their detection and quantification in various analytical methods.
類似化合物との比較
Similar Compounds
1-(2-Pyridylazo)-2-naphthol: Similar in structure but lacks the sulfonic acid group, making it less soluble in water.
2-(2-Thiazolylazo)-p-cresol: Another azo compound used for metal ion detection but with different selectivity and sensitivity.
4-(2-Pyridylazo)-resorcinol: Used in similar applications but has different spectral properties.
Uniqueness
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in aqueous analytical applications where other similar compounds may not be as effective.
生物活性
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid, commonly known as PAN, is a compound that has garnered attention for its biological activities, particularly in the fields of analytical chemistry and biochemistry. This article provides an overview of its biological activity, including its mechanisms, applications, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 76790-04-0
- Molecular Formula : C10H9N3O3S
- Molecular Weight : 253.26 g/mol
The biological activity of PAN is primarily attributed to its ability to form chelates with metal ions, which can influence various biochemical pathways. The compound acts as a chromophore in analytical applications, facilitating the detection of heavy metals through colorimetric methods. Its sulfonic acid group enhances solubility in aqueous solutions, making it suitable for various biological assays.
Biological Activities
1. Antimicrobial Properties
Research indicates that PAN exhibits significant antimicrobial activity against various bacterial strains. A study showed that PAN could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .
2. Inhibition of Enzymatic Activity
PAN has been studied for its inhibitory effects on specific enzymes, such as tyrosinase. Tyrosinase is crucial for melanin biosynthesis and is involved in several physiological processes. PAN's ability to inhibit this enzyme suggests potential applications in cosmetic formulations aimed at skin lightening and treating hyperpigmentation .
3. Heavy Metal Detection
The compound is widely used in analytical chemistry for the detection of heavy metals such as copper (Cu), lead (Pb), and zinc (Zn). It forms stable complexes with these metals, allowing for their quantification in environmental samples. A polymer inclusion membrane (PIM) sensor utilizing PAN was developed for simultaneous determination of Cu(II), Zn(II), and Pb(II) from aqueous solutions, demonstrating its utility in environmental monitoring .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Universidad Nacional Autónoma de México explored the antimicrobial properties of PAN against E. coli and S. aureus. The results indicated that PAN exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, showcasing its potential as a natural antimicrobial agent .
Case Study 2: Tyrosinase Inhibition
In another investigation, PAN was evaluated for its inhibitory effects on mushroom tyrosinase. The results demonstrated that PAN significantly inhibited both monophenolase and diphenolase activities with an IC50 value of 30 µM, indicating its potential application in skin whitening products .
Data Table: Biological Activities of this compound
特性
CAS番号 |
76790-04-0 |
|---|---|
分子式 |
C15H11N3O4S |
分子量 |
329.3 g/mol |
IUPAC名 |
6-hydroxy-5-(pyridin-2-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-13-7-4-10-9-11(23(20,21)22)5-6-12(10)15(13)18-17-14-3-1-2-8-16-14/h1-9,19H,(H,20,21,22) |
InChIキー |
KVGXZCURLRLAGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















